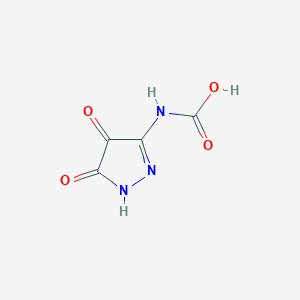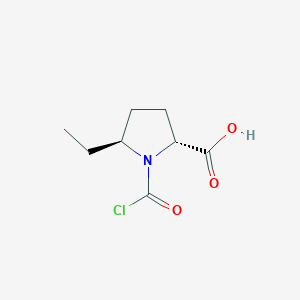![molecular formula C13H12N2O2S B12874483 4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-32-7](/img/structure/B12874483.png)
4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with an ethylsulfonyl phenyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the ethylsulfonyl phenyl precursor, which is then subjected to a series of reactions to introduce the pyrrole and carbonitrile groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the carbonitrile group can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile include:
- 2-(4-Methylsulfonyl phenyl) indole derivatives
- 2-(4-Methylsulfonyl phenyl) benzimidazoles
- 2-(4-Methylsulfonyl phenyl) oxadiazoles .
Uniqueness
What sets 4-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the pyrrole ring and carbonitrile group may enhance its reactivity and potential biological activities compared to other sulfonyl phenyl derivatives .
Propiedades
Número CAS |
87388-32-7 |
|---|---|
Fórmula molecular |
C13H12N2O2S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
4-(2-ethylsulfonylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O2S/c1-2-18(16,17)13-6-4-3-5-11(13)12-9-15-8-10(12)7-14/h3-6,8-9,15H,2H2,1H3 |
Clave InChI |
VPMIPORCFXTMNW-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC=CC=C1C2=CNC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



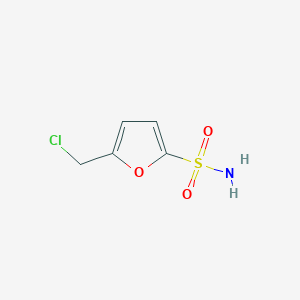
![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)

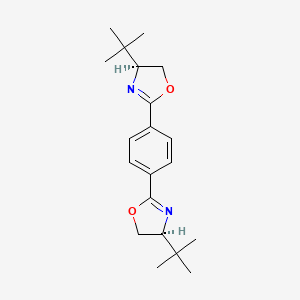
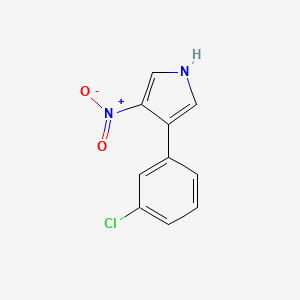
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
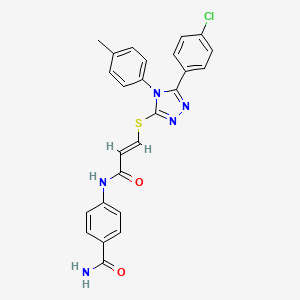

![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
